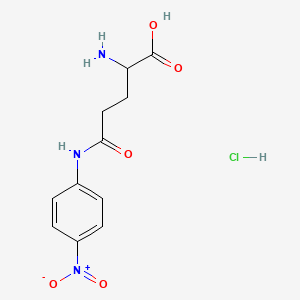

gamma-L-Glutamyl-p-nitroanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEVFSFTVARWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of gamma-L-Glutamyl-p-nitroanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of gamma-L-Glutamyl-p-nitroanilide (γ-L-Glu-pNA), a crucial chromogenic substrate for the enzyme γ-glutamyltranspeptidase (GGT). The activity of GGT is a key diagnostic marker for various diseases of the liver, pancreas, and kidneys. This document details both chemical and enzymatic synthesis routes, purification protocols, and relevant quantitative data to support research and development in diagnostics and drug discovery.

Chemical Synthesis of γ-L-Glutamyl-p-nitroanilide

The chemical synthesis of γ-L-Glu-pNA is a multi-step process that involves the protection of the amino group of L-glutamic acid, activation of the gamma-carboxyl group, coupling with p-nitroaniline, and subsequent deprotection. A common and effective strategy employs a phthaloyl protecting group.

Synthesis Pathway

The overall chemical synthesis pathway can be summarized in the following four steps:

-

Protection of L-glutamic acid: The amino group of L-glutamic acid is protected by reacting it with phthalic anhydride (B1165640) to form N-phthaloyl-L-glutamic acid.

-

Formation of the Anhydride: The N-phthaloyl-L-glutamic acid is then treated with a dehydrating agent, typically acetic anhydride, to form N-phthaloyl-L-glutamic anhydride. This activates the gamma-carboxyl group for the subsequent reaction.

-

Coupling with p-nitroaniline: The N-phthaloyl-L-glutamic anhydride is reacted with p-nitroaniline in an organic solvent. The reaction selectively occurs at the gamma-carbonyl group of the anhydride.

-

Deprotection: The final step involves the removal of the phthaloyl protecting group using hydrazine (B178648) hydrate (B1144303) to yield the desired product, this compound.

An In-depth Technical Guide to the Chemical Properties and Stability of gamma-L-Glutamyl-p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of gamma-L-Glutamyl-p-nitroanilide (GGPNA), a chromogenic substrate pivotal in the study of gamma-glutamyl transpeptidase (GGT) activity. This document consolidates critical data on its physicochemical characteristics, stability profile, and methodologies for its use and evaluation, aiming to support research and development in biochemistry and drug discovery.

Core Chemical Properties

This compound is a synthetic compound widely utilized for the kinetic measurement of GGT activity. The enzyme catalyzes the cleavage of the gamma-glutamyl bond, releasing p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically.[1][2] The compound is available in various forms, including the hydrochloride salt and monohydrate, which exhibit slightly different molecular weights.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its common forms.

| Property | Value (Anhydrous) | Value (Monohydrate) | Value (Hydrochloride) | Reference(s) |

| Molecular Formula | C₁₁H₁₃N₃O₅ | C₁₁H₁₃N₃O₅ · H₂O | C₁₁H₁₄ClN₃O₅ | [3] |

| Molecular Weight | 267.24 g/mol | 285.25 g/mol | 303.70 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | Cream colored to light yellow powder | Powder | [4] |

| Melting Point | 185-188°C | 178 °C | Not specified | [4] |

| Solubility | ||||

| Water | Slightly soluble | Slightly soluble | 5 mg/mL (clear, yellow) | [5][6] |

| DMSO | Slightly soluble | Slightly soluble | Not specified | [5] |

| Ethanol | Slightly soluble | Slightly soluble | Not specified | [5] |

| Methanol | Slightly soluble | Slightly soluble | Not specified | [5] |

| Chloroform | Slightly soluble | Slightly soluble | Not specified | [5] |

| Formic Acid | 50 mg/mL (clear to slightly hazy) | Not specified | Not specified | |

| 1 N HCl | 50 mg/mL (clear, yellowish solution) | Not specified | Not specified | [7] |

| 0.1 N NaOH | 0.5% w/v (clear, yellowish solution) | Not specified | Not specified | [7] |

| λmax | 223, 315 nm | 223, 315 nm | Not specified | [5] |

Stability Profile

The stability of this compound is critical for its reliable use in enzymatic assays and other research applications. Its degradation can lead to inaccurate measurements and misinterpretation of results. Stability is influenced by several factors, including pH, temperature, and light exposure.

General Storage and Handling

For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C and protected from light.[6] Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to prepare fresh working solutions for assays.

pH Stability

Temperature Stability

The compound is typically used in enzymatic assays conducted at 37°C.[1][9] This indicates short-term stability at this temperature. For storage, lower temperatures are recommended to minimize degradation.[6][8]

Light Stability

Protection from light is a common recommendation for the storage of GGPNA, suggesting potential photosensitivity.[10] Exposure to direct light should be minimized during storage and handling to prevent photodegradation.

Experimental Protocols

Gamma-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol outlines a standard method for determining GGT activity using this compound as a substrate. The assay measures the rate of p-nitroaniline formation, which is directly proportional to the GGT activity.

Materials:

-

This compound (substrate)

-

Glycylglycine (B550881) (acceptor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

GGT enzyme source (e.g., serum sample)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Incubator or temperature-controlled cuvette holder at 37°C

Procedure:

-

Prepare the Reagent Mixture: Prepare a solution containing 3 mM this compound and 40 mM glycylglycine in 100 mM Tris-HCl buffer (pH 8.0).[1]

-

Pre-warm the Reagent: Pre-incubate the reagent mixture at 37°C.[1]

-

Initiate the Reaction: Add a known volume of the enzyme sample to the pre-warmed reagent mixture. The final volume and sample-to-reagent ratio may vary depending on the specific application and instrumentation. A common ratio is 1 part sample to 10 parts reagent.[2]

-

Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm over a period of several minutes (e.g., 3-5 minutes).[1][11]

-

Calculate GGT Activity: Determine the rate of change in absorbance per minute (ΔA/min). The GGT activity is calculated using the molar extinction coefficient of p-nitroaniline (ε = 9.5 L·mmol⁻¹·cm⁻¹ at 405 nm under the specified assay conditions).[2]

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions, often referred to as forced degradation studies.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 4, 7, and 9)

-

High-purity water

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the desired final concentration and solubility).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution in buffers of different pH values. Incubate the solutions at a constant temperature (e.g., 37°C).

-

Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Expose a solution of the compound to a controlled light source as per ICH guidelines. A dark control should be run in parallel.

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From these plots, determine the degradation rate and, if applicable, the half-life (t₁/₂) of the compound under each stress condition.

Visualizations

Enzymatic Cleavage of this compound by GGT

The following diagram illustrates the enzymatic reaction catalyzed by gamma-glutamyl transpeptidase, where this compound is hydrolyzed to L-glutamate and p-nitroaniline.

References

- 1. benchchem.com [benchchem.com]

- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 3. This compound | C11H14ClN3O5 | CID 16219428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-gamma-Glutamyl-p-nitroanilide | 7300-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. L -Glutamic acid g-(p-nitroanilide) g-glutamyl transpeptidase substrate 67953-08-6 [sigmaaldrich.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. medchemexpress.com [medchemexpress.com]

- 9. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 10. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

The Core Mechanism of Gamma-Glutamyl Transferase Reaction with GPNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl transferase (GGT), also known as gamma-glutamyl transpeptidase, is a pivotal cell-surface enzyme involved in the metabolism of glutathione (B108866) (GSH), the primary intracellular antioxidant.[1][2] It plays a crucial role in cellular defense against oxidative stress by breaking down extracellular glutathione and providing precursor amino acids for intracellular de novo synthesis of GSH.[1][3] GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.[3][4]

The synthetic substrate, L-γ-glutamyl-p-nitroanilide (GPNA), is widely utilized in clinical and research settings as a chromogenic substrate to measure GGT activity.[5][6] The enzymatic reaction with GPNA results in the release of a colored product, p-nitroaniline, which allows for a straightforward and sensitive spectrophotometric assay.[7] Understanding the kinetics and mechanism of this reaction is fundamental for the accurate determination of GGT activity, which serves as a key biomarker for liver and biliary diseases, and is increasingly recognized for its role in various other pathologies including cardiovascular disease and cancer.[1][8][9]

This technical guide provides a comprehensive overview of the GGT reaction mechanism with GPNA, including quantitative kinetic data, detailed experimental protocols, and visual representations of the core processes to aid researchers in their studies of this critical enzyme.

The GGT-GPNA Reaction Mechanism

The reaction catalyzed by GGT is a two-step process involving a "ping-pong" mechanism.[10][11]

-

Acylation Step: The gamma-glutamyl group of the donor substrate (GPNA) is transferred to a nucleophilic residue (a threonine) in the active site of the GGT enzyme. This forms a covalent gamma-glutamyl-enzyme intermediate, and the first product, p-nitroaniline (pNA), is released.

-

Deacylation Step: The gamma-glutamyl moiety is then transferred from the enzyme to an acceptor molecule. If the acceptor is an amino acid or a peptide (like glycylglycine (B550881), which is often added to the reaction mixture to enhance the reaction rate), a transpeptidation reaction occurs.[12][13] If the acceptor is water, a hydrolysis reaction takes place, releasing glutamate.[12]

The overall reaction with GPNA and an acceptor like glycylglycine can be summarized as follows:

L-γ-glutamyl-p-nitroanilide + Glycylglycine ---(GGT)---> L-γ-glutamyl-glycylglycine + p-nitroaniline[6]

The release of p-nitroaniline, a yellow-colored compound, can be continuously monitored by measuring the increase in absorbance at approximately 405-418 nm, which is directly proportional to the GGT activity in the sample.[7]

Visualization of the GGT-GPNA Reaction

Caption: The two-step ping-pong mechanism of the GGT reaction with GPNA.

Quantitative Data Summary

The kinetic parameters of the GGT-catalyzed reaction can vary depending on the source of the enzyme, the specific substrates used (donor and acceptor), and the assay conditions such as pH and temperature. The following table summarizes some reported kinetic constants for the reaction with GPNA.

| Parameter | Value | Enzyme Source | Acceptor Substrate | Conditions | Reference |

| Km for GPNA | 0.398 ± 0.031 mM | Purified GGT | Glycylglycine (GG) | pH 8.0, 37°C | [14] |

| Km for GPNA | 0.12 mM (low concentration assay) | Serum GGT | Not specified | Not specified | [15][16] |

| Km for GPNA | 610–680 µM | Not specified | Not specified | Not specified | [14] |

| Km for GSNO | 0.398 ± 31 µM | Purified GGT | Glycylglycine (GG) | pH 8.0, 37°C | [14] |

Note: GSNO (S-nitrosoglutathione) is another substrate for GGT, and its Km value is included for comparison.

Experimental Protocols

Detailed Methodology for GGT Activity Assay using GPNA

This protocol is a synthesized example based on common laboratory procedures for a continuous colorimetric assay in a 96-well microplate format.[6][7][17]

1. Materials and Reagents:

-

GPNA Stock Solution: 100 mM in DMSO.

-

Glycylglycine Stock Solution: 1 M in deionized water.

-

GGT Enzyme Source: Purified enzyme, cell lysate, or serum sample.

-

p-Nitroaniline (pNA) Standard Solution: 2 mM in GGT Assay Buffer for standard curve.

-

96-well clear microplate.

-

Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a constant temperature of 37°C.

2. Preparation of Working Solutions:

-

GGT Substrate-Acceptor Mix: For a final reaction volume of 100 µL, prepare a mix to achieve final concentrations of 3 mM GPNA and 40 mM Glycylglycine. For example, for 100 reactions (10 mL total volume), mix:

-

300 µL of 100 mM GPNA stock solution

-

4 mL of 1 M Glycylglycine stock solution

-

5.7 mL of GGT Assay Buffer

-

Pre-warm this mix to 37°C before use.

-

3. Assay Procedure:

-

pNA Standard Curve Preparation:

-

Add 0, 4, 8, 12, 16, and 20 µL of the 2 mM pNA standard solution into separate wells of the 96-well plate to generate standards of 0, 8, 16, 24, 32, and 40 nmol/well.

-

Adjust the final volume in each standard well to 100 µL with GGT Assay Buffer.

-

Measure the absorbance at 418 nm.

-

-

Sample Preparation:

-

For serum samples, they can often be added directly (e.g., 10 µL).

-

For tissues or cells, homogenize in GGT Assay Buffer and centrifuge to remove insoluble material.

-

Add 10 µL of the sample (or diluted sample) to each well.

-

Include a positive control (reconstituted GGT enzyme) and a blank (sample buffer).

-

-

Kinetic Measurement:

-

Pre-incubate the plate with the samples at 37°C for 5 minutes.

-

Initiate the reaction by adding 90 µL of the pre-warmed GGT Substrate-Acceptor Mix to each sample well.

-

Immediately start a continuous kinetic reading at 405-418 nm for 10-30 minutes, taking readings every 1-5 minutes at 37°C.

-

4. Data Analysis:

-

Plot the absorbance values from the pNA standard curve against the known concentrations (nmol/well) to generate a standard curve and determine the linear regression equation.

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each sample from the linear portion of the kinetic curve.

-

Use the pNA standard curve to convert the ΔA/min to nmol of pNA generated per minute.

-

Calculate the GGT activity in the sample, typically expressed in milli-International Units (mIU) or Units per Liter (U/L). One unit of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[17]

Experimental Workflow Diagram

References

- 1. Gamma-glutamyltransferase-friend or foe within? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Glutamyl Transpeptidase Gamma in Health - Los Angeles Hub [wdch10.laphil.com]

- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 5. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. ahealthacademy.com [ahealthacademy.com]

- 9. researchgate.net [researchgate.net]

- 10. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.sssup.it [iris.sssup.it]

- 15. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biolabo.fr [biolabo.fr]

gamma-L-Glutamyl-p-nitroanilide solubility and storage conditions

An In-depth Technical Guide to the Solubility and Storage of gamma-L-Glutamyl-p-nitroanilide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount for experimental success and the generation of reliable data. This compound (γ-GPNA), a chromogenic substrate for γ-glutamyl transpeptidase (GGT), is a widely used compound in biochemical assays. This technical guide provides a comprehensive overview of its solubility characteristics and optimal storage conditions.

Solubility Data

The solubility of this compound can vary depending on the specific form (e.g., free acid, hydrochloride salt, monohydrate) and the solvent used. The following table summarizes the available quantitative and qualitative solubility data from various sources. It is crucial to note that for some solvents, particularly Dimethyl Sulfoxide (DMSO), the use of fresh, anhydrous solvent and techniques like ultrasonication can significantly impact solubility.[1]

| Solvent | Form | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | Monohydrate | 12.5 mg/mL (46.77 mM) | Ultrasonic assistance is needed. Hygroscopic DMSO can negatively affect solubility.[1] |

| Water | Hydrochloride salt | 5 mg/mL | Results in a clear, yellow solution. |

| Water | Free acid | Soluble | No specific concentration provided.[2] |

| Formic Acid | Free acid | 50 mg/mL | Solution may be clear to slightly hazy.[3] |

| 0.5 M Hydrochloric Acid | Free acid | Soluble | No specific concentration provided.[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Hydrate | Slightly soluble | No specific concentration provided.[4] |

| Chloroform | Hydrate | Slightly soluble | No specific concentration provided.[4] |

| Dimethylformamide (DMF) | Hydrate | Slightly soluble | No specific concentration provided.[4] |

| Ethanol | Hydrate | Slightly soluble | No specific concentration provided.[4] |

| Methanol | Hydrate | Slightly soluble | No specific concentration provided.[4] |

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and ensure reproducible experimental results. Recommendations vary slightly between suppliers, but a consensus on cool, dry, and dark conditions is evident.

Solid Form

The solid powder should be stored under the following conditions:

| Temperature | Conditions |

| 2-8°C | General recommendation from multiple suppliers.[2][3] |

| 4°C | Store in a sealed container, away from moisture.[1] |

| 0-8°C | A slightly broader range for storage.[5] |

| -20°C | Recommended for long-term stability of at least 4 years.[4] |

It is also advised to protect the solid compound from light.

Stock Solutions

Once dissolved in a solvent, the stability of this compound solutions is limited. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquoting and freezing is recommended to prevent degradation from repeated freeze-thaw cycles.[1]

| Storage Temperature | Duration | Conditions |

| -20°C | Up to 1 month | Store in a sealed container, away from moisture.[1] |

| -80°C | Up to 6 months | Store in a sealed container, away from moisture.[1] |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general methodology can be outlined based on standard laboratory practices.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, water)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

Methodology:

-

Preparation of Supersaturated Solution:

-

Weigh a known amount of this compound powder and add it to a fixed volume of the chosen solvent in a suitable vial. The amount should be in excess of the expected solubility to create a slurry.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer for an initial period (e.g., 1-2 minutes).

-

If necessary, place the vial in an ultrasonic bath to aid in the dissolution of aggregates, as recommended for solvents like DMSO.[1]

-

Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

The concentration of the dissolved this compound in the supernatant can be determined. For a rough estimate, one can evaporate the solvent from the collected supernatant and weigh the remaining solid. For a more precise measurement, a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) would be employed.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound.

References

Whitepaper: L-γ-Glutamyl-p-Nitroanilide (GPNA) as a Substrate for Enzymes Other Than γ-Glutamyltransferase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-γ-glutamyl-p-nitroanilide (GPNA) is a synthetic chromogenic substrate almost exclusively utilized for the assay of γ-glutamyltransferase (GGT) activity. Its high specificity is a cornerstone of clinical and research diagnostics involving GGT. However, the scientific literature reveals a notable exception: the enzyme destabilase from the medicinal leech, Hirudo medicinalis. This technical guide provides an in-depth analysis of destabilase as a non-GGT enzyme capable of hydrolyzing GPNA. It presents the available quantitative kinetic data, a detailed experimental protocol for the enzyme assay, and clarifies a common point of confusion regarding the "GPNA" acronym. This document serves as a technical resource for researchers investigating enzyme-substrate specificity and for professionals in drug development who may encounter GPNA in their studies.

Introduction to L-γ-Glutamyl-p-Nitroanilide (GPNA)

L-γ-glutamyl-p-nitroanilide is a synthetic compound that, upon enzymatic hydrolysis of the γ-glutamyl bond, releases a yellow-colored product, p-nitroaniline. This property makes it an excellent substrate for spectrophotometric assays. The reaction is typically monitored by measuring the increase in absorbance at 405 nm. For decades, GPNA has been the substrate of choice for measuring the activity of γ-glutamyltransferase (GGT), an enzyme pivotal in glutathione (B108866) metabolism and cellular detoxification.[1]

Clarification of the "GPNA" Acronym

It is critical to distinguish L-γ-glutamyl-p-nitroanilide from another chromogenic substrate that shares the same acronym: N-glutaryl-L-phenylalanine-p-nitroanilide . The latter is a substrate for the protease α-chymotrypsin. This ambiguity can lead to confusion when reviewing the literature. This whitepaper is exclusively focused on L-γ-glutamyl-p-nitroanilide .

Destabilase: A Non-GGT Enzyme with GPNA Substrate Activity

While GGT is the primary enzyme known to act on GPNA, research has identified destabilase , an endo-ε-(γ-Glu)-Lys isopeptidase from the salivary glands of the medicinal leech, Hirudo medicinalis, as another enzyme capable of hydrolyzing this substrate.[2][3]

Destabilase's primary physiological role is thrombolytic; it dissolves stabilized fibrin (B1330869) clots by hydrolyzing the ε-(γ-Glu)-Lys isopeptide bonds that cross-link fibrin monomers.[3] The hydrolysis of GPNA by destabilase appears to be a nonspecific activity of the enzyme.

Quantitative Data: Kinetic Parameters of Destabilase with GPNA

The following table summarizes the reported kinetic parameters for the hydrolysis of L-γ-glutamyl-p-nitroanilide by destabilase.

| Enzyme | Source | Molecular Weight (kDa) | Km (M) | kcat (s-1) | Specific Activity (mol·s-1·mg-1) | Optimal pH |

| Destabilase | Hirudo medicinalis | 12.3[2] | 2.2 x 10-4[2] | 3.53 x 10-3[2] | 0.15 x 10-9[2] | 7.0 - 8.5[2] |

Experimental Protocol: Assay of Destabilase Activity using GPNA

The following is a detailed methodology for the determination of destabilase activity using L-γ-glutamyl-p-nitroanilide as a substrate. This protocol is constructed based on the kinetic data reported by Baskova et al. and general principles for spectrophotometric enzyme assays.[2][4]

Materials and Reagents

-

Purified destabilase enzyme from Hirudo medicinalis

-

L-γ-glutamyl-p-nitroanilide (GPNA), hydrate (B1144303) (MW: 285.3 g/mol )[4]

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Double distilled water

-

Spectrophotometer capable of reading at 405 nm

-

Thermostated cuvette holder (37°C)

-

Standard laboratory glassware and pipettes

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of potassium phosphate monobasic (KH₂PO₄) and a 0.1 M solution of potassium phosphate dibasic (K₂HPO₄). Titrate the dibasic solution with the monobasic solution until the pH reaches 8.0.

-

GPNA Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of GPNA in the phosphate buffer. Gentle heating (50-60°C) may be required for complete dissolution.[4] Prepare fresh daily and protect from light.

-

Enzyme Solution: Prepare a stock solution of destabilase in phosphate buffer. The final concentration in the assay will depend on the enzyme's purity and specific activity.

Assay Procedure

-

Set the spectrophotometer to read absorbance at 405 nm and equilibrate the cuvette holder to 37°C.

-

Prepare a reaction mixture in a 1.5 mL cuvette containing:

-

Phosphate buffer (0.1 M, pH 8.0)

-

GPNA solution (to achieve a final concentration range for kinetic analysis, e.g., 0.05 mM to 1.0 mM)

-

Double distilled water to bring the volume to just under the final reaction volume (e.g., 950 µL for a 1 mL final volume).

-

-

Pre-incubate the reaction mixture in the thermostated cuvette holder for 5 minutes to reach 37°C.

-

Initiate the reaction by adding a small volume of the destabilase enzyme solution (e.g., 50 µL) to the cuvette and mix immediately by gentle inversion.

-

Immediately begin recording the change in absorbance at 405 nm over time (e.g., for 5-10 minutes).

-

A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of GPNA.

Data Analysis

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (mol/min) using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~9,500 - 10,400 M⁻¹cm⁻¹)[4]

-

c is the concentration of p-nitroaniline

-

l is the path length of the cuvette (typically 1 cm)

-

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for this purpose.

Visualizations: Reaction Pathway and Workflow

Enzymatic Hydrolysis of GPNA by Destabilase

Caption: Hydrolysis of L-γ-glutamyl-p-nitroanilide by destabilase.

Experimental Workflow for Destabilase Assay

Caption: Experimental workflow for the destabilase-GPNA assay.

Conclusion

L-γ-glutamyl-p-nitroanilide (GPNA) remains a highly specific substrate for γ-glutamyltransferase in most biological contexts. However, the isopeptidase destabilase from Hirudo medicinalis represents a documented exception, capable of hydrolyzing GPNA, albeit with different kinetic properties compared to its primary physiological substrates. For researchers in enzymology and drug development, this knowledge is crucial for the accurate interpretation of assay results and for understanding the potential for off-target activities when using GPNA. The clarification of the "GPNA" acronym is also vital to prevent misinterpretation of data from studies on α-chymotrypsin. This guide provides the necessary technical details to study the interaction between destabilase and GPNA, contributing to a more nuanced understanding of this widely used enzymatic substrate.

References

- 1. Role of gamma-glutamyl transpeptidase activity in the diagnosis of hepatobiliary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans: an enzyme specialized in hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic hydrolysis of gamma-glutamyl polypeptide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to gamma-L-Glutamyl-p-nitroanilide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-L-Glutamyl-p-nitroanilide (γ-Glu-pNA) is a synthetic chromogenic substrate pivotal in the fields of biochemistry and clinical diagnostics. Its primary application lies in the quantification of γ-glutamyl transpeptidase (GGT) activity, an enzyme of significant interest in liver function assessment and various pathological conditions. This technical guide provides a comprehensive overview of the physical and chemical properties of γ-Glu-pNA and details the experimental protocols for its use in GGT assays.

Physical and Chemical Properties

This compound is commercially available in several forms, including the anhydrous form, a monohydrate, and a hydrochloride salt. The choice of form may depend on the specific requirements of the experimental setup, such as solubility and stability.

General Properties

| Property | Value | References |

| Appearance | White to light yellow or cream-colored solid/powder | [1][2][3][4][5] |

| Primary Application | Chromogenic substrate for γ-glutamyl transpeptidase (GGT) | [3][6][7][8] |

Anhydrous γ-L-Glutamyl-p-nitroanilide

| Property | Value | References |

| Chemical Formula | C₁₁H₁₃N₃O₅ | [6][9][10] |

| Molecular Weight | 267.24 g/mol | [3][9][10] |

| CAS Number | 7300-59-6 | [6] |

| Melting Point | 185-188 °C | [3][10] |

| Solubility | Soluble in formic acid (50 mg/mL), water, and 0.5 M HCl. Slightly soluble in aqueous acid. DMSO: 12.5 mg/mL (with sonication). | [3][6][9] |

| Storage | 2-8°C or 4°C, sealed from moisture. | [3][6][9] |

γ-L-Glutamyl-p-nitroanilide Monohydrate

| Property | Value | References |

| Chemical Formula | C₁₁H₁₃N₃O₅ · H₂O | [1][2][5][7] |

| Molecular Weight | 285.25 g/mol | [1][5][6] |

| CAS Number | 7300-59-6 (for anhydrous) | [1][2][5] |

| Melting Point | 178 °C | [2] |

| Solubility | Slightly soluble in Chloroform, DMF, DMSO, Ethanol, Methanol, and PBS (pH 7.2). | [7] |

| Storage | 0-8°C or -20°C for long-term stability (≥ 4 years). | [1][5][7] |

| UV Absorption (λmax) | 223, 315 nm | [7] |

γ-L-Glutamyl-p-nitroanilide Hydrochloride

| Property | Value | References |

| Chemical Formula | C₁₁H₁₃N₃O₅ · HCl | [4] |

| Molecular Weight | 303.70 g/mol | [4][11] |

| CAS Number | 67953-08-6 | [4] |

| Appearance | White to light yellowish powder | [4] |

| Optical Rotation | [α]D²⁰ = +29.5 to +35.5º (c=1 in 1N HCl) | [4] |

| Storage | ≤ -4 °C | [4] |

Experimental Protocols

The most prominent application of γ-Glu-pNA is in the colorimetric assay of GGT activity. The fundamental principle of this assay is the enzymatic cleavage of the γ-glutamyl group from γ-Glu-pNA by GGT. This reaction liberates p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at wavelengths ranging from 405 to 418 nm. The rate of pNA formation is directly proportional to the GGT activity in the sample.[1][7]

General Workflow for GGT Activity Assay

Caption: General workflow for the determination of GGT activity.

Detailed Method for Spectrophotometric GGT Assay

This protocol is adapted for a 96-well microplate format but can be scaled for other formats.

1. Materials and Reagents:

-

GGT Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C.[1]

-

Substrate: L-γ-Glutamyl-p-nitroanilide (γ-Glu-pNA).

-

Acceptor Substrate: Glycylglycine (B550881).[1]

-

GGT Substrate-Acceptor Mix: Prepare a solution containing γ-Glu-pNA and glycylglycine in the assay buffer. Final concentrations in the reaction are typically around 3 mM for γ-Glu-pNA and 40-100 mM for glycylglycine.[1][5][12]

-

pNA Standard Solution (e.g., 2 mM): For generating a standard curve.

-

Sample: Serum, plasma, or tissue/cell homogenates.

-

Equipment: Microplate reader capable of absorbance measurement at 405-418 nm and maintaining a constant temperature of 37°C.[1]

2. Standard Curve Preparation:

-

Create a series of pNA standards (e.g., 0, 8, 16, 24, 32, 40 nmol/well) by diluting the pNA standard solution in GGT Assay Buffer.

-

Add the standards in duplicate to a 96-well plate. Adjust the final volume of each well to 100 µL with GGT Assay Buffer.[2][13]

3. Sample Preparation:

-

Serum/Plasma: Can often be used directly. If high GGT activity is anticipated, dilute the sample with GGT Assay Buffer.[2][10]

-

Tissue or Cells: Homogenize approximately 10 mg of tissue or 1x10⁶ cells in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble debris.[2][13]

-

Add 10 µL of the prepared sample to the designated wells of the microplate. It is recommended to test several dilutions for unknown samples.[1][2]

4. Reaction and Measurement:

-

Pre-warm the GGT Substrate-Acceptor Mix and the microplate containing the samples to 37°C for approximately 5 minutes.[1]

-

Initiate the reaction by adding 90 µL of the pre-warmed GGT Substrate-Acceptor Mix to each well containing the samples and any positive controls. Mix gently.[1][2]

-

Immediately begin continuous kinetic reading of the absorbance at 405-418 nm for 10-30 minutes at 37°C.[1] Alternatively, for an endpoint assay, take an initial reading after ~3 minutes and a final reading after 30-60 minutes.[2][10]

5. Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve for each sample.[1]

-

Plot the absorbance values of the pNA standards against their known concentrations to generate a standard curve.

-

Use the standard curve to convert the ΔA/min of the samples into the amount of pNA produced per minute (nmol/min).[2]

-

Calculate the GGT activity in the sample, typically expressed in milliunits per milliliter (mU/mL) or units per liter (U/L). One unit of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C.[2]

Enzymatic Reaction Pathway

The enzymatic reaction catalyzed by GGT involves the transfer of a γ-glutamyl moiety from a donor substrate (γ-Glu-pNA) to an acceptor substrate (glycylglycine). This is a nonsequential (ping-pong bi-bi) mechanism.[5][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spectrophotometric method for the determination of gamma-glutamyl cyclotransferase with alanine dehydrogenase in the presence of anthglutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A direct spectrophotometric gamma-glutamyltransferase inhibitor screening assay targeting the hydrolysis-only mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. atlas-medical.com [atlas-medical.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Molar Absorptivity and Application of gamma-L-Glutamyl-p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar absorptivity of gamma-L-Glutamyl-p-nitroanilide (γ-L-Glutamyl-p-nitroanilide, GGPNA) and its primary application as a chromogenic substrate for the determination of gamma-glutamyl transferase (GGT) activity. While the molar absorptivity of GGPNA itself is not the focal point of its common applications, this guide will cover its known spectral properties. The central focus will be on the molar absorptivity of its enzymatic product, p-nitroaniline (pNA), which is crucial for quantitative enzymatic assays.

Core Concepts: Molar Absorptivity in Enzymatic Assays

In enzymatic assays utilizing a chromogenic substrate like GGPNA, the rate of enzyme activity is determined by measuring the increase in absorbance of the colored product over time. The Beer-Lambert law is the fundamental principle applied:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the absorbing species (in M)

For the GGT assay, the concentration of the product, p-nitroaniline (pNA), is directly proportional to the GGT activity. Therefore, a precise and accurate value for the molar absorptivity of pNA is essential for calculating the enzyme's activity.

Data Presentation: Molar Absorptivity and Spectral Properties

This compound (Substrate)

Direct measurements of the molar absorptivity of γ-L-Glutamyl-p-nitroanilide are not commonly reported in the literature, as the focus is on the product of the enzymatic reaction. However, the wavelengths of maximum absorbance (λmax) for the substrate are known.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) |

| This compound | 223 | 315 | Not commonly reported |

Table 1: Spectral properties of this compound.[1]

p-Nitroaniline (Product)

The molar absorptivity of p-nitroaniline, the chromogenic product of the GGT reaction, is well-documented. The value can vary depending on the specific wavelength, pH, and composition of the solution.[2][3] The measurements are typically performed at or around 405 nm.

| Molar Absorptivity (ε) of p-Nitroaniline | Wavelength (nm) | Conditions |

| 9,960 M⁻¹cm⁻¹ | 405 | Not specified |

| 10,400 M⁻¹cm⁻¹ | 405 | pH 7.0 |

| 9,500 M⁻¹cm⁻¹ | 405 | Not specified |

| 8,800 M⁻¹cm⁻¹ | 405 | pH 8.0 |

| 8,800 M⁻¹cm⁻¹ | 410 | Not specified |

Table 2: Molar absorptivity of p-nitroaniline under various reported conditions.

Experimental Protocols

Determination of Gamma-Glutamyl Transferase (GGT) Activity

This protocol describes a common method for determining GGT activity in a sample (e.g., serum) using γ-L-Glutamyl-p-nitroanilide as a substrate.

Principle:

Gamma-glutamyl transferase catalyzes the transfer of the γ-glutamyl group from γ-L-Glutamyl-p-nitroanilide to an acceptor molecule, typically glycylglycine (B550881). This reaction releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the increase in absorbance at 405 nm.

Reagents and Materials:

-

GGT Substrate Solution: A solution containing L-γ-glutamyl-p-nitroanilide.

-

GGT Assay Buffer: A buffer solution, typically Tris-HCl, at a specific pH (e.g., pH 8.25).

-

Acceptor Substrate: A solution of glycylglycine.

-

Sample: Serum or other biological samples containing GGT.

-

Spectrophotometer: Capable of measuring absorbance at 405 nm.

-

Cuvettes: With a 1 cm path length.

-

Incubator or water bath: To maintain a constant temperature (e.g., 37°C).

Procedure:

-

Reagent Preparation: Prepare a working solution by combining the GGT substrate solution, GGT assay buffer, and glycylglycine solution according to the manufacturer's instructions.

-

Temperature Equilibration: Pre-warm the working solution and the sample to the desired reaction temperature (e.g., 37°C).

-

Reaction Initiation:

-

Pipette the required volume of the pre-warmed working solution into a cuvette.

-

Add the sample to the cuvette to initiate the enzymatic reaction.

-

Mix gently by inverting the cuvette.

-

-

Spectrophotometric Measurement:

-

Place the cuvette in the spectrophotometer.

-

Record the absorbance at 405 nm at regular intervals (e.g., every minute for 3-5 minutes).

-

-

Calculation of GGT Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the Beer-Lambert law to calculate the GGT activity in Units per Liter (U/L) using the following formula:

GGT Activity (U/L) = (ΔA/min * Total Volume (mL) * 1000) / (ε * Sample Volume (mL) * Path Length (cm))

Where:

-

ε is the molar absorptivity of p-nitroaniline at 405 nm (e.g., 9960 M⁻¹cm⁻¹).

-

General Protocol for Determination of Molar Absorptivity

This protocol outlines a general method to determine the molar absorptivity of a compound, which can be applied to γ-L-Glutamyl-p-nitroanilide.

Principle:

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The slope of this curve will be equal to the molar absorptivity multiplied by the path length.

Reagents and Materials:

-

Compound of interest: High-purity γ-L-Glutamyl-p-nitroanilide.

-

Solvent: A solvent in which the compound is soluble and that does not absorb at the wavelength of interest (e.g., a suitable buffer).

-

Spectrophotometer: With a scanning function to determine the λmax.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Cuvettes: With a 1 cm path length.

Procedure:

-

Determine λmax:

-

Prepare a dilute solution of γ-L-Glutamyl-p-nitroanilide in the chosen solvent.

-

Scan the absorbance of the solution across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λmax). Based on available data, this is expected to be around 315 nm.[1]

-

-

Prepare Standard Solutions:

-

Prepare a stock solution of γ-L-Glutamyl-p-nitroanilide of a precise, known concentration.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Measure Absorbance:

-

Set the spectrophotometer to the predetermined λmax.

-

Use the pure solvent to zero the spectrophotometer (as a blank).

-

Measure the absorbance of each standard solution.

-

-

Generate a Standard Curve:

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin.

-

-

Calculate Molar Absorptivity:

-

The slope of the linear regression line is equal to ε * b.

-

Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorptivity (ε).

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Autotranspeptidase Activity of Gamma-Glutamyl Transpeptidase with GPNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autotranspeptidase activity of gamma-glutamyl transpeptidase (GGT) using the synthetic substrate L-γ-glutamyl-p-nitroanilide (GPNA). It delves into the kinetic parameters, experimental methodologies, and the broader context of GGT's catalytic mechanism.

Introduction to Gamma-Glutamyl Transpeptidase (GGT)

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme pivotal in glutathione (B108866) metabolism.[1] It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor molecule.[2] This enzymatic activity is crucial for processes such as the detoxification of xenobiotics and maintaining cellular redox homeostasis.[3] GGT's catalytic versatility allows it to participate in hydrolysis, transpeptidation, and autotranspeptidation reactions.[2]

The standard chromogenic substrate used to assay GGT activity is L-γ-glutamyl-p-nitroanilide (GPNA).[4] In the presence of an acceptor molecule, such as glycylglycine, GGT facilitates a transpeptidation reaction.[5] However, in the absence of a primary amine acceptor, GGT can utilize GPNA as both the γ-glutamyl donor and acceptor, a process known as autotranspeptidation.[6] This reaction runs concurrently with the hydrolysis of GPNA, where water acts as the acceptor.[7]

The Autotranspeptidation Reaction of GGT with GPNA

The autotranspeptidation activity of GGT involves the transfer of the γ-glutamyl group from one GPNA molecule to the amino group of another GPNA molecule. This results in the formation of γ-glutamyl-γ-glutamyl-p-nitroanilide and the release of p-nitroaniline (pNA), a chromogenic product that can be measured spectrophotometrically.[6]

This autotranspeptidation is a component of the overall GGT reaction in the absence of other acceptors and occurs alongside hydrolysis.[7] The measurement of pNA release alone does not distinguish between these two reactions.[5]

Quantitative Data: Kinetic Parameters

While extensive kinetic data exists for the overall GGT reaction with GPNA, particularly in the presence of acceptors for transpeptidation assays, specific kinetic parameters for the autotranspeptidation reaction are less commonly reported. However, one study on rat kidney GGT has provided valuable insights into the Michaelis constants (Km) for the different reactions catalyzed by GGT with GPNA.

| Reaction Type | Substrate(s) | Km (mmol/L) | Vmax | kcat |

| Autotranspeptidation | L-γ-glutamyl-p-nitroanilide (GPNA) | 2.02 | Not Reported | Not Reported |

| Transpeptidation | GPNA and Glycyl-glycine | 8.56 | Not Reported | Not Reported |

| Hydrolysis | GPNA | 0.005 | Not Reported | Not Reported |

Table 1: Michaelis constants (Km) for the different reactions catalyzed by rat kidney γ-glutamyl transpeptidase with L-γ-glutamyl-p-nitroanilide (GPNA) as the donor substrate.

Note: The Vmax and kcat values for the autotranspeptidation reaction are not well-documented in the currently available literature. The provided Km values are from a study on rat kidney GGT and may differ for GGT from other species.

Experimental Protocols

The following protocols are synthesized from various sources to provide a methodology for studying the autotranspeptidase activity of GGT.

General GGT Activity Assay (without a separate acceptor)

This assay measures the total p-nitroaniline (pNA) released from the hydrolysis and autotranspeptidation of GPNA.

Materials:

-

Purified GGT enzyme

-

L-γ-glutamyl-p-nitroanilide (GPNA) solution

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading at 405-418 nm

-

96-well microplates or cuvettes

-

Incubator or temperature-controlled plate reader (37°C)

Procedure:

-

Prepare a stock solution of GPNA in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in Tris-HCl buffer.

-

Prepare the GGT enzyme solution in Tris-HCl buffer to the desired concentration.

-

In a 96-well plate or cuvette, add the GGT enzyme solution.

-

To initiate the reaction, add the GPNA solution to the wells containing the enzyme.

-

Immediately start monitoring the increase in absorbance at 405-418 nm at 37°C. Readings can be taken kinetically over a period of time (e.g., every minute for 10-30 minutes).

-

The rate of the reaction is determined by calculating the change in absorbance per unit of time (ΔA/min).

-

The concentration of pNA produced can be calculated using the molar extinction coefficient of pNA (e.g., 8800 M⁻¹cm⁻¹ at 405 nm).

Distinguishing Autotranspeptidation from Hydrolysis

Directly quantifying the autotranspeptidation product, γ-glutamyl-γ-glutamyl-p-nitroanilide, requires more advanced analytical techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture can be analyzed by HPLC to separate and quantify the substrate (GPNA), the hydrolysis product (glutamate), the common product (pNA), and the specific autotranspeptidation product (γ-glutamyl-γ-glutamyl-p-nitroanilide).

-

Mass Spectrometry (MS): LC-MS or direct infusion MS can be used to identify and quantify the specific mass of the autotranspeptidation product.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature for specific signaling pathways that are initiated or modulated by the autotranspeptidation product of GPNA, γ-glutamyl-γ-glutamyl-p-nitroanilide. The broader physiological and pathological roles of GGT are linked to its function in glutathione metabolism, which can influence cellular redox status and generate reactive oxygen species (ROS), thereby impacting various signaling pathways.

The general mechanism of GGT catalysis, which includes the autotranspeptidation branch, can be visualized as a ping-pong mechanism.

Diagram: GGT Catalytic Cycle with Autotranspeptidation

Diagram: Experimental Workflow for GGT Activity

References

- 1. researchgate.net [researchgate.net]

- 2. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of γ-L-Glutamyl-p-nitroanilide as an ASCT2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of gamma-L-Glutamyl-p-nitroanilide (GGPn), also known as L-γ-Glutamyl-p-nitroanilide (GPNA), as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of neutral amino acids, including glutamine. While historically utilized as a commercially available chemical probe to investigate the role of ASCT2 in cancer biology, the action of GGPn is multifaceted and extends beyond simple competitive inhibition. This document elucidates its direct interaction with ASCT2, its notorious lack of specificity, and a secondary, enzymatic-dependent cytotoxic mechanism. We present collated quantitative data, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the involved pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction: ASCT2 as a Therapeutic Target

Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a sodium-dependent amino acid transporter critical for the uptake of neutral amino acids such as glutamine, which is vital for the growth and proliferation of many cancer cells.[1][2] This dependency on external glutamine has positioned ASCT2 as a promising therapeutic target in oncology.[1][2] this compound (GGPn) was one of the early compounds used to probe the function of ASCT2.[3] However, its utility is tempered by its low potency and broad specificity.[4][5]

Core Mechanism of Action of GGPn

The mechanism through which GGPn exerts its effects is twofold, involving both direct interaction with amino acid transporters and a subsequent enzymatic conversion that produces a cytotoxic byproduct.

Direct Inhibition of ASCT2 and Other Amino Acid Transporters

GGPn acts as a competitive inhibitor at the amino acid binding site of ASCT2.[6] Due to its structural similarity to glutamine, it competes with endogenous ligands for binding to the transporter, thereby impeding the uptake of essential amino acids. However, this inhibition is characterized by low affinity.[6]

A significant drawback of GGPn is its lack of specificity. It has been demonstrated to inhibit not only ASCT2 but also other sodium-dependent and independent amino acid transporters, including:

-

LAT1 (L-type Amino Acid Transporter 1) [7]

-

LAT2 (L-type Amino Acid Transporter 2) [5]

-

SNAT1 (Sodium-coupled Neutral Amino Acid Transporter 1) [7]

-

SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2) [7]

This broad-spectrum activity complicates the interpretation of experimental results, as the observed cellular effects may not be solely attributable to the inhibition of ASCT2.

Enzymatic Conversion and Cytotoxicity

Beyond its role as a transporter inhibitor, GGPn is a known substrate for the enzyme γ-glutamyltransferase (GGT).[5] GGT, often overexpressed on the surface of cancer cells, catalyzes the hydrolysis of the γ-glutamyl bond in GGPn.[5] This enzymatic cleavage releases p-nitroaniline (PNA), a chromogenic and cytotoxic metabolite.[5] The accumulation of PNA can induce cellular toxicity, contributing to the overall anti-proliferative effects observed when using GGPn.[5] This secondary mechanism means that the effects of GGPn can be influenced by the GGT activity of the cell line under investigation.[5]

Quantitative Data

The potency of GGPn as an ASCT2 inhibitor is relatively low, as reflected by its high IC50 value. A specific Ki value for GGPn's inhibition of ASCT2 is not consistently reported in the literature, likely due to its low potency and lack of specificity, which has led researchers to focus on more potent and selective inhibitors.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~1000 µM (1 mM) | HEK-293 cells | [4] |

| IC50 | ~250 µM | A549 lung cancer cells | [5] |

Note: The variability in IC50 values can be attributed to different experimental conditions and the GGT activity of the cell lines used.

Signaling Pathways Affected by ASCT2 Inhibition

Inhibition of ASCT2 by GGPn leads to intracellular glutamine deprivation, which in turn affects several downstream signaling pathways crucial for cancer cell growth and survival.

mTORC1 Pathway

Glutamine is a key activator of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2] By blocking glutamine uptake, GGPn leads to the downregulation of mTORC1 activity.[4] This is often observed through the decreased phosphorylation of mTORC1 substrates such as S6 kinase (pS6) and 4E-BP1.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of glutamine uptake regulates mTORC1, glutamine metabolism and cell growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-substituted Nγ-glutamylanilides as novel probes of ASCT2 with improved potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Measuring γ-Glutamyl Transferase (GGT) Activity in Tissue Homogenates

Introduction

Gamma-glutamyl transferase (GGT), also known as gamma-glutamyl transpeptidase (γ-GT), is a membrane-bound enzyme that plays a critical role in glutathione (B108866) (GSH) metabolism and the detoxification of xenobiotics.[1][2] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid or a peptide.[1][3] This function is central to the γ-glutamyl cycle, a key pathway for synthesizing and degrading glutathione.[1] GGT is involved in maintaining intracellular homeostasis to counter oxidative stress.[1][3]

Tissue Distribution and Clinical Significance

GGT is found in the cell membranes of many tissues, with the highest concentrations typically found in the kidney, liver, and pancreas.[3][4] It is also present in the intestine, spleen, heart, brain, and prostate.[3][4] Although renal tissue has exceptionally high GGT activity, the GGT levels measured in serum predominantly originate from the hepatobiliary system.[3]

Elevated serum GGT is a sensitive biomarker for liver diseases, including hepatitis, cirrhosis, and cholestasis.[3][5] Its measurement is crucial in clinical diagnostics and is often used to assess liver damage.[6] In the context of drug development and toxicology, monitoring GGT activity in tissue homogenates is vital for evaluating the potential hepatotoxicity of new chemical entities.[6] Furthermore, as GGT levels can indicate oxidative stress, its activity is a valuable parameter in research focused on metabolic syndrome, cardiovascular disease, and cancer, where it has been shown to be expressed at high levels.[1][7]

Principle of the Assay

The most common method for determining GGT activity is a colorimetric assay using the synthetic substrate L-γ-glutamyl-p-nitroanilide.[4][6] In this reaction, GGT catalyzes the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide to an acceptor molecule, typically glycylglycine.[4][5] This enzymatic cleavage releases the chromogenic product, p-nitroaniline (pNA).[6][7] The rate of p-nitroaniline formation, which produces a yellow color, is directly proportional to the GGT activity in the sample and can be quantified by measuring the increase in absorbance at 405-420 nm.[6][8]

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. ahealthacademy.com [ahealthacademy.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

Application Notes: Protocol for Gamma-Glutamyl Transferase (GGT) Assay in Serum using L-γ-Glutamyl-p-nitroanilide (GPNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl transferase (GGT) is a membrane-bound enzyme that plays a pivotal role in the γ-glutamyl cycle, contributing to glutathione (B108866) metabolism and the detoxification of xenobiotics.[1] Serum GGT is a highly sensitive biomarker for hepatobiliary diseases, including cholestatic liver disease, hepatitis, and liver cirrhosis.[2][3][4] Elevated levels can also be indicative of alcohol consumption or be induced by certain drugs, making GGT monitoring crucial in toxicological studies and drug development for assessing potential hepatotoxicity. This document provides a detailed protocol for the colorimetric determination of GGT activity in serum using L-γ-glutamyl-p-nitroanilide (GPNA) as the substrate.

Principle of the Assay

The GGT assay is a kinetic colorimetric method based on the Szasz procedure.[2][3] In this reaction, GGT catalyzes the transfer of the γ-glutamyl group from the substrate, L-γ-glutamyl-p-nitroanilide (GPNA), to an acceptor molecule, glycylglycine (B550881). This enzymatic reaction releases the chromogenic product, p-nitroaniline (pNA). The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample and can be measured by the increase in absorbance at 405-418 nm.[1][2][3][4]

Caption: Enzymatic reaction catalyzed by GGT.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the GGT assay.

| Reagent/Material | Description/Preparation | Storage |

| GGT Assay Buffer | Typically a TRIS buffer (e.g., 100 mmol/L, pH 8.25-8.6) containing glycylglycine (e.g., 100 mmol/L).[2][4][5] Allow to warm to room temperature before use. | 2-8°C |

| GGT Substrate (GPNA) | L-γ-glutamyl-p-nitroanilide. Often supplied as a powder or a concentrated solution.[1][2][6] Reconstitute with GGT Assay Buffer or as specified by the manufacturer. Protect from light as it can be light-sensitive. The substrate solution can be unstable at room temperature.[1] | -20°C, protected from light |

| p-Nitroaniline (pNA) Standard | A standard solution of p-nitroaniline (e.g., 2 mM) is used to create a standard curve for quantifying the amount of product formed.[1] | -20°C |

| Serum Samples | Fresh, clear, non-hemolyzed serum is the preferred specimen.[2][3] Stability: up to 7 days at 2-8°C or 1 year at -20°C.[7][5] | 2-8°C or -20°C |

| Positive Control | A sample with a known GGT activity to validate the assay performance.[1] | -20°C |

| 96-well clear flat-bottom microplate | For colorimetric assays.[1] | Room Temperature |

| Microplate Reader | Capable of measuring absorbance at 405-418 nm and maintaining a constant temperature (e.g., 37°C).[1][8] | N/A |

| Pipettes and Tips | Calibrated pipettes for accurate liquid handling. | N/A |

| Incubator | Capable of maintaining a constant temperature of 37°C.[1] | N/A |

Experimental Protocol

This protocol outlines the steps for performing the GGT assay in a 96-well plate format. It is recommended to run all standards and samples in duplicate.[1]

Caption: Experimental workflow for the GGT assay.

1. Reagent Preparation:

-

GGT Assay Buffer: Allow the buffer to come to room temperature before use.

-

GGT Substrate Solution: Prepare the working solution by reconstituting the GPNA substrate with the GGT Assay Buffer as per the supplier's instructions. Keep this solution on ice and protected from light.[1]

-

pNA Standard Curve: Prepare a series of pNA standards by diluting the stock pNA standard solution with GGT Assay Buffer. A typical range is from 0 to 40 nmol/well.[1] Add 100 µL of each standard dilution to separate wells of the 96-well plate.

2. Sample Preparation:

-

Serum samples can often be used directly.[1]

-

If high GGT activity is expected, it is advisable to dilute the serum with GGT Assay Buffer to ensure the readings fall within the linear range of the assay.[1]

3. Assay Procedure:

-

Add 10 µL of serum sample or positive control to the designated wells of the 96-well plate.

-

For unknown samples, it is recommended to test several dilutions.[1]

-

Initiate the enzymatic reaction by adding 90 µL of the GGT Substrate Solution to each sample and positive control well. Do not add the substrate solution to the pNA standard wells.

-

Incubate the plate at 37°C.[1]

4. Measurement:

-

The assay can be performed in either kinetic or endpoint mode.

-

Kinetic Mode: Measure the absorbance at 405-418 nm every 1-5 minutes for a duration of 30-60 minutes.[9]

-

Endpoint Mode: Take an initial absorbance reading (A_initial) after a brief incubation (e.g., 3 minutes). Continue to incubate at 37°C and take a final absorbance reading (A_final) after a longer period (e.g., 30-60 minutes).[9] Ensure the final reading is within the linear range of the pNA standard curve.[1]

Data Analysis and Calculations

The GGT activity is calculated based on the rate of pNA formation.

1. Standard Curve:

-

Plot the absorbance values of the pNA standards against the known concentrations (nmol/well).

-

Determine the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the amount of pNA in nmol.

2. Calculation of GGT Activity:

-

Calculate the change in absorbance (ΔA) for each sample: ΔA = A_final - A_initial.

-

Determine the amount of pNA generated (B) in the reaction time by using the standard curve equation: B (nmol) = (ΔA - c) / m.

-

The GGT activity is calculated using the following formula:

GGT Activity (mU/mL) = [B / (Reaction Time x Sample Volume)] x 1000

Where:

-

B is the amount of pNA generated in nmol.

-

Reaction Time is the incubation time in minutes.

-

Sample Volume is the volume of the serum sample added to the well in µL.

-

1000 is the conversion factor from µL to mL.

-

-

Unit Definition: One unit (U) of GGT is the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C. 1 mU = 1 nmol/min.[1]

Data Presentation

Reference Ranges

The reference ranges for serum GGT can vary depending on the laboratory, population, and methodology. The following table provides typical reference values.

| Population | Reference Range (U/L) |

| Males | 8 - 61[2] |

| Females | 5 - 36[2] |

| Adults (General) | 5 - 40[7] |

Note: Each laboratory should establish its own reference ranges.[10]

Quality Control

-

Run normal and abnormal controls with each batch of samples to ensure the validity of the assay.[11]

-

A new standard curve should be generated for each assay run.[1]

-

Monitor for signs of reagent deterioration, such as turbidity or high background absorbance.[10]

Potential Interfering Substances

-

Hemolysis: Can cause spectral interference and should be avoided.[12][13]

-

Anticoagulants: Heparin can cause turbidity in the reaction mixture. Citrate, oxalate, and fluoride (B91410) may inhibit GGT activity. EDTA plasma may be used in some protocols.

-

Drugs: Certain drugs, such as anticonvulsants and warfarin, can induce GGT, leading to elevated levels.[7]

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Substrate solution has hydrolyzed. | Prepare fresh substrate solution and keep it cold.[1] |

| Reagents are contaminated. | Use fresh reagents from the same kit. | |

| Low GGT Activity | Incorrect wavelength used. | Check plate reader settings. |

| Inactive enzyme in the sample. | Ensure proper sample storage and handling. | |

| Readings Out of Linear Range | GGT activity is too high or too low. | Dilute or concentrate the sample accordingly.[1] |

| Incorrect incubation time. | Adjust incubation time to ensure readings fall within the standard curve. |

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. droracle.ai [droracle.ai]

- 3. Gamma GT | North Bristol NHS Trust [nbt.nhs.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. ucsfhealth.org [ucsfhealth.org]

- 8. GGT test: Normal ranges, uses, results, and what to expect [medicalnewstoday.com]

- 9. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlas-medical.com [atlas-medical.com]

- 11. corelabsupplies.com [corelabsupplies.com]

- 12. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 13. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kinetic Analysis of γ-Glutamyl Transferase (GGT) using γ-L-Glutamyl-p-nitroanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-Glutamyl Transferase (GGT) is a crucial cell-surface enzyme involved in glutathione (B108866) metabolism and the detoxification of xenobiotics.[1] It functions by catalyzing the transfer of γ-glutamyl groups from donors, such as glutathione, to acceptor molecules.[1][2] Elevated serum GGT levels are a well-established and sensitive biomarker for diseases of the liver and biliary tract, including obstructive jaundice, cholangitis, and cholecystitis.[1][3][4] Its measurement is therefore vital in clinical diagnostics and biomedical research.[1]

These application notes provide a detailed protocol for a continuous colorimetric kinetic assay for GGT activity utilizing the chromogenic substrate L-γ-glutamyl-p-nitroanilide. This method is robust, straightforward, and adaptable for high-throughput screening of GGT inhibitors, rendering it an invaluable tool in drug discovery and development.[1]

Principle of the Assay

The kinetic assay for GGT is based on the enzyme's ability to catalyze the transfer of a γ-glutamyl group from the colorless substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor molecule, most commonly glycylglycine (B550881).[1][5][6] This enzymatic reaction releases the yellow-colored product, p-nitroaniline (pNA).[1] The rate of pNA formation is directly proportional to the GGT activity in the sample. This can be continuously monitored by measuring the increase in absorbance at a wavelength of 405-418 nm.[1][7]

The reaction proceeds as follows:

L-γ-Glutamyl-p-nitroanilide + Glycylglycine --GGT--> L-γ-Glutamyl-glycylglycine + p-Nitroaniline[5]

Caption: Enzymatic reaction catalyzed by GGT.

Data Presentation

Table 1: Summary of Typical Reagent Concentrations and Assay Conditions

| Parameter | Typical Value/Range | Reference |

| Substrate | ||

| L-γ-glutamyl-p-nitroanilide | 3 - 4 mmol/L | [1][8] |

| L-γ-glutamyl-3-carboxy-4-nitroanilide | 4 - 22.5 mmol/L | [8][9][10] |

| Acceptor | ||

| Glycylglycine | 40 - 125 mmol/L | [1][4][10] |

| Buffer | ||

| Tris-HCl | 100 - 492 mmol/L | [3][9] |

| Assay Conditions | ||

| pH | 8.0 - 8.25 | [1][3][9] |

| Temperature | 25°C, 30°C, or 37°C | [3] |

| Wavelength (λ) | 405 - 418 nm | [1][3] |

Table 2: Representative Michaelis-Menten Constants (Km) for GGT

| Substrate | Enzyme Source | Km Value | Reference |

| γ-L-Glutamyl-p-nitroanilide | Hog Kidney | 1.83 ± 0.06 mmol/L | [10] |

| γ-L-Glutamyl-p-nitroanilide | Bovine Kidney | 687 ± 63 µmol/L | [11] |

| Glutathione (GSH) | Human GGT1 | 10.60 ± 0.07 µmol/L | [6] |

| S-nitrosoglutathione (GSNO) | Bovine Kidney | 386 ± 30 µmol/L | [11] |

| γ-glutamyl-3-carboxy-4-nitroanilide | Human Serum | 0.93 ± 0.03 mmol/L | [10] |

Experimental Protocols

These protocols are designed for a 96-well microplate format but can be adapted for single cuvette-based assays.

Materials and Reagents

-

Equipment:

-

Reagents:

Protocol 1: Reagent Preparation

-

GGT Assay Buffer (100 mM Tris-HCl, pH 8.25):

-

Reaction Mix (Substrate + Acceptor):

-

Prepare a stock solution of L-γ-glutamyl-p-nitroanilide. Due to low solubility, this may require gentle warming or the use of a co-solvent as specified by the supplier.

-

Prepare a stock solution of glycylglycine in GGT Assay Buffer.

-